molecular formula C16H19N B1385317 N-Benzyl-2-(2-methylphenyl)-1-ethanamine CAS No. 774482-57-4

N-Benzyl-2-(2-methylphenyl)-1-ethanamine

Cat. No.: B1385317
CAS No.: 774482-57-4
M. Wt: 225.33 g/mol
InChI Key: NJVZFDFLJDKUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-(2-methylphenyl)-1-ethanamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group attached to an ethanamine backbone, with a methyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(2-methylphenyl)-1-ethanamine typically involves the reaction of benzyl chloride with 2-(2-methylphenyl)ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

C6H5CH2Cl+C8H9NH2C15H17N+HCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_8\text{H}_9\text{NH}_2 \rightarrow \text{C}_15\text{H}_17\text{N} + \text{HCl} C6​H5​CH2​Cl+C8​H9​NH2​→C1​5H1​7N+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2-methylphenyl)-1-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or benzoic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: N-bromosuccinimide (NBS) for bromination, nitric acid (HNO₃) for nitration.

Major Products Formed

    Oxidation: Benzoic acids and benzyl alcohols.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-Benzyl-2-(2-methylphenyl)-1-ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2-methylphenyl)-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1-(2-methylphenyl)methanamine
  • N-Benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
  • N-Benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Uniqueness

N-Benzyl-2-(2-methylphenyl)-1-ethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the benzyl group

Properties

IUPAC Name

N-benzyl-2-(2-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14-7-5-6-10-16(14)11-12-17-13-15-8-3-2-4-9-15/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVZFDFLJDKUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 2
Reactant of Route 2
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 3
Reactant of Route 3
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 4
Reactant of Route 4
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 5
Reactant of Route 5
N-Benzyl-2-(2-methylphenyl)-1-ethanamine
Reactant of Route 6
Reactant of Route 6
N-Benzyl-2-(2-methylphenyl)-1-ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.